molecular formula C6H7NO2 B13480363 4-Ethyl-1,3-oxazole-5-carbaldehyde

4-Ethyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B13480363
M. Wt: 125.13 g/mol
InChI Key: MMCUAZZIEROUBP-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H7NO2 It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 4-Ethyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-oxazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4-Phenyl-1,3-oxazole-5-carbaldehyde: Contains a phenyl group, which significantly alters its chemical properties and applications.

    4-Isopropyl-1,3-oxazole-5-carbaldehyde:

Uniqueness

4-Ethyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in various fields, distinguishing it from other oxazole derivatives.

Biological Activity

4-Ethyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazole ring structure, which is known for its diverse biological properties. The presence of the aldehyde functional group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds with similar oxazole structures possess the ability to inhibit bacterial growth and biofilm formation. In particular, derivatives of oxazoles have been noted for their effectiveness against Staphylococcus aureus , a common pathogen associated with various infections .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus ATCC 25923TBD
Similar Oxazole DerivativeS. aureus 629/94TBD

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Compounds in the oxazole family have demonstrated cytotoxic effects against several cancer cell lines. For example, research on related compounds revealed that certain oxazoles induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The specific mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various oxazole derivatives, one compound exhibited an IC50 value of 19.56 µM against fibrosarcoma cells (HT-1080), suggesting promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may lead to:

  • Disruption of Enzymatic Functions : Inhibition of key enzymes necessary for bacterial survival or cancer cell proliferation.
  • Alteration of Cellular Signaling Pathways : Modulation of pathways involved in cell survival and apoptosis.

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the oxazole framework to enhance biological activity. For instance, modifications to the structure have resulted in compounds with improved efficacy against resistant strains of bacteria and various cancer cell lines .

Table 2: Summary of Research Findings on Oxazole Derivatives

Study ReferenceCompound TestedActivity TypeKey Findings
This compoundAnticancerInduced apoptosis in HT-1080 cells
Similar Oxazole DerivativeAntimicrobialEffective against S. aureus biofilms

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

4-ethyl-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3

InChI Key

MMCUAZZIEROUBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)C=O

Origin of Product

United States

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